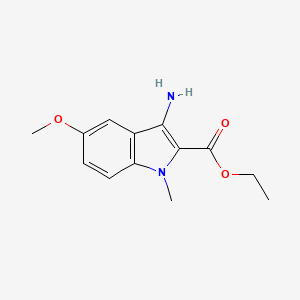
methyl 2-amino-4-(2,4-dichlorophenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-amino-4-(2,4-dichlorophényl)-7-(diméthylamino)-4H-chromène-3-carboxylate de méthyle est un composé organique complexe doté d'une structure unique qui comprend un noyau chroménique, un groupe dichlorophényle et des fonctionnalités amino. Ce composé suscite un intérêt dans divers domaines de la recherche scientifique en raison de ses activités biologiques potentielles et de ses applications en chimie synthétique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-amino-4-(2,4-dichlorophényl)-7-(diméthylamino)-4H-chromène-3-carboxylate de méthyle implique généralement des réactions organiques en plusieurs étapes. Une approche courante consiste à condenser le 2,4-dichlorobenzaldéhyde avec un précurseur chroménique approprié en conditions basiques, suivie de l'introduction de groupes amino par des réactions de substitution nucléophile. L'étape finale implique souvent une estérification pour introduire le groupe carboxylate de méthyle.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela comprend l'utilisation de réactifs de haute pureté, des températures de réaction contrôlées et des techniques de purification efficaces telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-amino-4-(2,4-dichlorophényl)-7-(diméthylamino)-4H-chromène-3-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Les groupes amino peuvent être oxydés pour former des dérivés nitro.
Réduction : Le groupe dichlorophényle peut être réduit pour former des dérivés phényliques correspondants.
Substitution : Les groupes amino peuvent participer à des réactions de substitution nucléophile pour former divers dérivés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le peroxyde d'hydrogène (H₂O₂).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont souvent utilisés.
Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés en conditions basiques pour introduire de nouveaux groupes fonctionnels.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés nitro, tandis que la réduction peut produire des dérivés phényliques.
Applications de recherche scientifique
Le 2-amino-4-(2,4-dichlorophényl)-7-(diméthylamino)-4H-chromène-3-carboxylate de méthyle a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme agent thérapeutique potentiel en raison de sa structure unique et de ses activités biologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et processus chimiques.
Mécanisme d'action
Le mécanisme d'action du 2-amino-4-(2,4-dichlorophényl)-7-(diméthylamino)-4H-chromène-3-carboxylate de méthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes amino et dichlorophényle du composé peuvent interagir avec des enzymes et des récepteurs, inhibant ou modulant potentiellement leur activité. Cela peut entraîner divers effets biologiques, tels que des activités antimicrobiennes ou anticancéreuses.
Applications De Recherche Scientifique
Methyl 2-amino-4-(2,4-dichlorophenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl 2-amino-4-(2,4-dichlorophenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s amino and dichlorophenyl groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparaison Avec Des Composés Similaires
Composés similaires
2-amino-4-(2,4-dichlorophényl)-3-thiophènecarboxylate de méthyle : Structure similaire, mais avec un cycle thiophène au lieu d'un noyau chroménique.
2-amino-4-(2,4-dichlorophényl)-3-pyridinecarboxylate de méthyle : Contient un cycle pyridinique au lieu d'un noyau chroménique.
Unicité
Le 2-amino-4-(2,4-dichlorophényl)-7-(diméthylamino)-4H-chromène-3-carboxylate de méthyle est unique en raison de son noyau chroménique, qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C19H18Cl2N2O3 |
|---|---|
Poids moléculaire |
393.3 g/mol |
Nom IUPAC |
methyl 2-amino-4-(2,4-dichlorophenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate |
InChI |
InChI=1S/C19H18Cl2N2O3/c1-23(2)11-5-7-13-15(9-11)26-18(22)17(19(24)25-3)16(13)12-6-4-10(20)8-14(12)21/h4-9,16H,22H2,1-3H3 |
Clé InChI |
OPERKJFQOSLDQS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C(=O)OC)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-(3-chlorophenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12494683.png)
![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B12494691.png)
![2-{[(Benzylsulfanyl)acetyl]amino}benzenesulfonic acid](/img/structure/B12494701.png)
![8-bromo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide](/img/structure/B12494708.png)
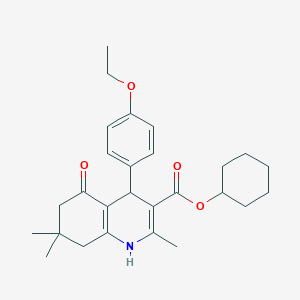
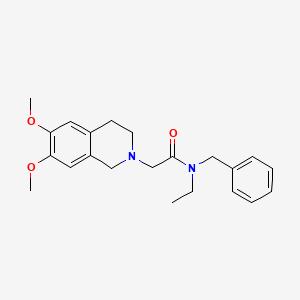
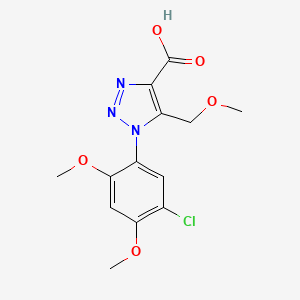
![4-chloro-N-[1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B12494726.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12494731.png)
![N-(4-chlorophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12494739.png)
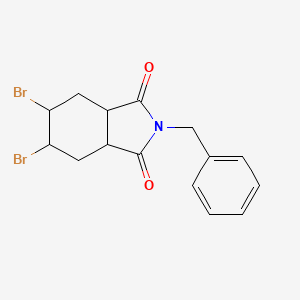
![3-(4-chlorophenyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12494755.png)
![tert-butyl (1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B12494764.png)
